2-(2,3-Dimethoxyphenoxy)oxane
Description
2-(2,3-Dimethoxyphenoxy)oxane is a cyclic ether derivative featuring an oxane (tetrahydropyran) ring substituted with a phenoxy group bearing methoxy groups at the 2- and 3-positions of the aromatic ring. The oxane backbone provides structural rigidity and influences the compound’s electronic properties, while the dimethoxy substituents modulate steric and electronic interactions.
Properties
CAS No. |
81603-62-5 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenoxy)oxane |
InChI |
InChI=1S/C13H18O4/c1-14-10-6-5-7-11(13(10)15-2)17-12-8-3-4-9-16-12/h5-7,12H,3-4,8-9H2,1-2H3 |
InChI Key |
FEKRXXFDIFDAMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2CCCCO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenoxy)oxane typically involves the reaction of 2,3-dimethoxyphenol with an appropriate oxane precursor. One common method includes the use of dimethyloxosulfonium methylide to facilitate the formation of the oxane ring through an epoxide opening reaction . The reaction conditions often involve moderate heating and the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane .
Industrial Production Methods
Industrial production methods for 2-(2,3-Dimethoxyphenoxy)oxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups on the phenoxy ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-(2,3-Dimethoxyphenoxy)oxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations in Backbone and Substituents
Oxane vs. Propanediol Backbones
- 2-(2,3-Dimethoxyphenoxy)oxane: Oxane ring enhances stability and influences nucleophilic reactivity due to its chair conformation .
- 1-(3,4-Dimethoxyphenoxy)-2-(2-methoxyphenoxy)-1,3-propanediol (DMP): A propanediol-based lignin model compound with three methoxy groups. The linear backbone increases flexibility, leading to faster degradation rates in alkaline conditions compared to cyclic analogs .
Substituent Position and Number
- 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane: Methoxy groups at the 2- and 6-positions on the phenoxy ring reduce steric hindrance, enhancing reactivity in epoxide ring-opening reactions compared to 2,3-dimethoxy isomers .
- 2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane: Fluorine substituents increase electronegativity, altering solubility and bioactivity compared to methoxy-substituted analogs .
Functional Group Modifications
- 2-(3-Bromo-2,2-dimethylpropyl)oxane: Bromine substitution introduces distinct reactivity in nucleophilic substitution reactions, unlike the ether-linked dimethoxy groups in 2-(2,3-Dimethoxyphenoxy)oxane .
- Cyanidin-3-O-glucoside chloride : A glycosylated anthocyanin with a hydroxyl-rich oxane ring, highlighting how functional group diversity expands applications from chemical synthesis to pharmacology .
Table 1: Comparative Analysis of Key Compounds
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